An In-depth Technical Guide to the Chemical and Physical Properties of 2,4,5-Trichlorobiphenyl (PCB 29)
An In-depth Technical Guide to the Chemical and Physical Properties of 2,4,5-Trichlorobiphenyl (PCB 29)
Abstract
2,4,5-Trichlorobiphenyl, designated as PCB 29, is a specific congener of the polychlorinated biphenyl (PCB) class of synthetic organic compounds. PCBs were historically valued for their chemical inertness, thermal stability, and electrical insulating properties, leading to their widespread use in industrial applications such as coolants and lubricants in transformers and capacitors.[1][2] However, their environmental persistence, lipophilicity, and toxicological profile have necessitated a thorough understanding of their chemical and physical characteristics. This guide provides a detailed examination of the core physicochemical properties of 2,4,5-Trichlorobiphenyl, offering insights into its behavior, detection, and environmental fate. The information presented herein is intended to serve as a foundational resource for researchers engaged in environmental science, toxicology, and related fields.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is paramount for scientific discourse and regulatory compliance. 2,4,5-Trichlorobiphenyl is systematically identified by its CAS Registry Number, IUPAC name, and molecular formula, which collectively define its precise atomic composition and arrangement.
| Identifier | Value |
| IUPAC Name | 1,2,4-trichloro-5-phenylbenzene[1] |
| Synonyms | PCB 29, 2,4,5-Trichloro-1,1'-biphenyl[1][3] |
| CAS Registry Number | 15862-07-4[1][3][4] |
| Molecular Formula | C₁₂H₇Cl₃[1][3] |
| Molecular Weight | 257.54 g/mol [1][3][5] |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=C(C=C2Cl)Cl)Cl |
| InChIKey | VGVIKVCCUATMNG-UHFFFAOYSA-N[6] |
Molecular Structure
The spatial arrangement of atoms and the nature of the chemical bonds in 2,4,5-Trichlorobiphenyl dictate its physical properties and chemical reactivity. It consists of a biphenyl scaffold where two phenyl rings are joined by a single carbon-carbon bond. Three chlorine atoms are substituted at the 2, 4, and 5 positions of one of the phenyl rings. The degree of planarity between the two benzene rings is influenced by the number of chlorine substitutions at the ortho positions (2, 2', 6, and 6').[4] The presence of a chlorine atom at the 2-position (an ortho position) introduces steric hindrance, which restricts the rotation around the C-C bond linking the two phenyl rings, resulting in a non-planar conformation. This structural feature is critical as it influences the molecule's ability to interact with biological receptors, such as the aryl hydrocarbon (Ah) receptor, thereby modulating its toxicological profile.
Caption: 2D structure of 2,4,5-Trichlorobiphenyl (PCB 29).
Physicochemical Properties
The physical and chemical properties of 2,4,5-Trichlorobiphenyl are fundamental to understanding its distribution, persistence, and bioaccumulation potential in the environment. These properties are summarized in the table below.
| Property | Value | Source |
| Melting Point | 76 - 80 °C | [5][6] |
| Boiling Point | 331.6 ± 37.0 °C at 760 mmHg | [5] |
| Density | 1.4 ± 0.1 g/cm³ | [5] |
| Water Solubility | 0.14 mg/L at 25 °C | [3] |
| Vapor Pressure | 2.9 x 10⁻⁴ mmHg at 25 °C (estimated) | [7] |
| Octanol-Water Partition Coefficient (log Kₒw) | 5.41 - 5.9 | [1][5] |
| Henry's Law Constant | 4.9 x 10⁻⁴ atm·m³/mol (estimated) | [4] |
| Flash Point | 100 - 227.4 °C | [3][5] |
Discussion of Key Parameters:
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Low Water Solubility and High Lipophilicity: The very low water solubility (0.14 mg/L) and high octanol-water partition coefficient (log Kₒw of 5.41-5.9) are defining characteristics of 2,4,5-Trichlorobiphenyl.[1][3][5] The log Kₒw value indicates a strong preference for partitioning into nonpolar, lipid-rich environments over aqueous phases.[8] This high lipophilicity is the primary driver for its bioaccumulation in the fatty tissues of organisms and its biomagnification through the food web.[9][10]
-
Persistence: The biphenyl structure, stabilized by the presence of chlorine atoms, is resistant to both acidic and alkaline hydrolysis and has high thermal stability.[4] This chemical inertness contributes to its persistence in the environment, as it is not readily broken down by natural chemical or biological processes.[1]
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Environmental Transport: The compound's moderate vapor pressure and estimated Henry's Law constant suggest that it can volatilize from contaminated water and soil surfaces, allowing for atmospheric transport over long distances.[10][11]
Spectral Data for Structural Elucidation
Spectroscopic techniques are indispensable for the confirmation of the structure of 2,4,5-Trichlorobiphenyl and for its quantification in complex matrices.
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Mass Spectrometry (MS): Electron ionization mass spectrometry is a key technique for identifying PCBs. The mass spectrum of 2,4,5-Trichlorobiphenyl will exhibit a characteristic molecular ion (M⁺) peak corresponding to its molecular weight, along with a distinct isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes).[12] Fragmentation patterns, involving the loss of chlorine atoms, provide further structural confirmation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts and coupling constants in the ¹H NMR spectrum are indicative of the substitution pattern on the two phenyl rings. Similarly, ¹³C NMR provides a unique signal for each carbon atom, confirming the overall structure.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum of 2,4,5-Trichlorobiphenyl displays characteristic absorption bands corresponding to C-H stretching of the aromatic rings, C=C ring stretching, and the strong C-Cl stretching vibrations.
Experimental Protocol: Determination of Octanol-Water Partition Coefficient (log Kₒw)
The causality behind selecting a specific experimental protocol is rooted in ensuring reproducibility, accuracy, and adherence to international standards. The slow-stirring method is a widely accepted and robust technique for determining the Kₒw of hydrophobic compounds like PCBs, as it minimizes the formation of microemulsions that can confound results.
Principle: The slow-stirring method, based on OECD Guideline 107, allows a substance to partition between two immiscible phases (n-octanol and water) until equilibrium is reached. The concentration of the substance in each phase is then measured to calculate the partition coefficient.
Methodology:
-
Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by mixing the two solvents and allowing the phases to separate.
-
Apparatus: Utilize a jacketed glass vessel to maintain a constant temperature (e.g., 25 °C). A magnetic stirrer capable of slow, steady rotation is required.
-
Procedure: a. Add a known volume of the water-saturated n-octanol and n-octanol-saturated water to the vessel. b. Introduce a known amount of 2,4,5-Trichlorobiphenyl, typically dissolved in a small volume of the octanol phase. c. Stir the mixture slowly (e.g., 70 rpm) to facilitate partitioning without creating an emulsion.[2] The stirring should create a vortex that does not disturb the interface between the two phases. d. Allow the system to equilibrate. For highly hydrophobic compounds like PCBs, this may take 24 hours or longer. e. After equilibration, stop the stirring and allow the phases to fully separate.
-
Analysis: a. Carefully sample both the n-octanol and water phases. b. Quantify the concentration of 2,4,5-Trichlorobiphenyl in each phase using a suitable analytical method, such as gas chromatography with electron capture detection (GC-ECD), which offers high sensitivity for chlorinated compounds.
-
Calculation: The octanol-water partition coefficient (Kₒw) is calculated as the ratio of the concentration in the n-octanol phase (Cₒ) to the concentration in the aqueous phase (Cₐ): Kₒw = Cₒ / Cₐ The result is typically expressed as its base-10 logarithm (log Kₒw).
Self-Validation and Trustworthiness: This protocol incorporates self-validating steps. The use of pre-saturated solvents ensures that the volumes of the two phases do not change during the experiment. The slow-stirring method is designed to achieve true thermodynamic equilibrium. Finally, the use of a highly sensitive and selective analytical technique like GC-ECD ensures accurate quantification, which is crucial for a reliable Kₒw determination.
Conclusion
2,4,5-Trichlorobiphenyl (PCB 29) is a persistent and bioaccumulative compound whose environmental and toxicological behavior is a direct consequence of its physicochemical properties. Its molecular structure, characterized by three chlorine substituents on a biphenyl core, results in high lipophilicity, low water solubility, and significant chemical stability. These properties, quantified by parameters such as a high log Kₒw and low vapor pressure, are critical for modeling its environmental fate, assessing its toxicological risk, and developing effective analytical methodologies for its detection. This guide has synthesized the core technical data and provided context for its scientific interpretation, serving as a vital resource for professionals in the field.
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